molecular formula C16H17N B11740090 1-(4-Biphenylyl)cyclopropanemethanamine

1-(4-Biphenylyl)cyclopropanemethanamine

Cat. No.: B11740090
M. Wt: 223.31 g/mol
InChI Key: CRYUCQUGFALYPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Biphenylyl)cyclopropanemethanamine is a research chemical with the molecular formula C16H17N and a molecular weight of 223.31 g/mol . This compound is characterized by a cyclopropane ring attached to a biphenyl group and a methanamine moiety. It is used in various scientific research applications due to its unique structural properties.

Preparation Methods

The synthesis of 1-(4-Biphenylyl)cyclopropanemethanamine involves several steps. One common method includes the following steps:

    Formation of Biphenyl Derivative: The biphenyl derivative can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst.

    Cyclopropanation: The biphenyl derivative undergoes cyclopropanation using a diazo compound to form the cyclopropane ring.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(4-Biphenylyl)cyclopropanemethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Biphenylyl)cyclopropanemethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Biphenylyl)cyclopropanemethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, leading to changes in their activity and subsequent biological effects . The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

1-(4-Biphenylyl)cyclopropanemethanamine can be compared with other similar compounds, such as:

    1-(4-Biphenylyl)ethylnitramine: This compound has a similar biphenyl structure but differs in the presence of a nitramine group instead of a cyclopropane ring.

    2-(4-Biphenylyl)propionic acid: This compound contains a propionic acid moiety instead of a cyclopropane ring and methanamine group.

The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

[1-(4-phenylphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C16H17N/c17-12-16(10-11-16)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9H,10-12,17H2

InChI Key

CRYUCQUGFALYPY-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.